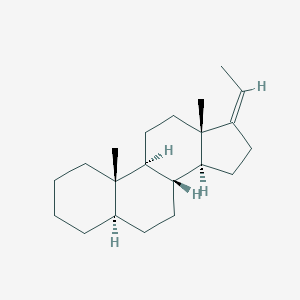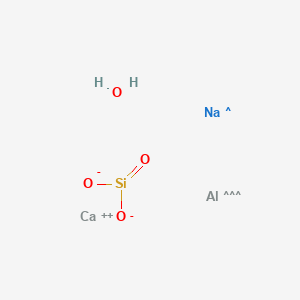
Beidellite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beidellite is a type of clay mineral that belongs to the smectite group. It is a layered silicate mineral that has a unique structure, which makes it an important material for various scientific research applications. Beidellite is found in various parts of the world, including the United States, France, and China.
Wirkmechanismus
The mechanism of action of beidellite is related to its unique structure, which consists of layers of silica tetrahedra and alumina octahedra. The layers are held together by weak electrostatic forces, which allow the layers to slide over each other. This property makes beidellite an effective sorbent material, as it can adsorb molecules onto its surface. In addition, beidellite has a high surface area, which allows it to interact with other molecules and ions.
Biochemische Und Physiologische Effekte
Beidellite has been investigated for its potential biochemical and physiological effects. In vitro studies have shown that beidellite can inhibit the growth of bacteria, such as Escherichia coli and Staphylococcus aureus. In addition, beidellite has been shown to stimulate the immune system by activating macrophages and increasing cytokine production. However, more research is needed to fully understand the biochemical and physiological effects of beidellite.
Vorteile Und Einschränkungen Für Laborexperimente
Beidellite has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other materials. In addition, beidellite has a high surface area and can be easily modified to enhance its properties. However, there are also limitations to using beidellite in lab experiments. The synthesis process can be time-consuming and requires specialized equipment. In addition, the properties of beidellite can vary depending on the synthesis conditions, which can make it difficult to compare results between studies.
Zukünftige Richtungen
There are several future directions for research on beidellite. One area of research is in the development of beidellite-based drug delivery systems. Beidellite has been shown to have potential as a carrier for drugs, but more research is needed to optimize its properties for this application. Another area of research is in the use of beidellite for environmental remediation. Beidellite has been shown to be effective in removing pollutants from water and soil, but more research is needed to determine its effectiveness in real-world conditions. Finally, more research is needed to fully understand the biochemical and physiological effects of beidellite, particularly in relation to its potential use in biomedicine.
Conclusion:
Beidellite is a unique clay mineral with a wide range of scientific research applications. Its unique structure and properties make it an effective sorbent material, filler material, and potential drug delivery system. While there are limitations to using beidellite in lab experiments, its advantages make it a promising material for future research. More research is needed to fully understand the biochemical and physiological effects of beidellite, and to optimize its properties for various applications.
Synthesemethoden
Beidellite can be synthesized by hydrothermal methods, which involve the use of high pressure and temperature conditions to promote the growth of the mineral. The synthesis process can be controlled by adjusting the reaction conditions, such as temperature, pressure, and pH. The resulting beidellite can be characterized using various techniques, such as X-ray diffraction, scanning electron microscopy, and Fourier transform infrared spectroscopy.
Wissenschaftliche Forschungsanwendungen
Beidellite has a wide range of scientific research applications, such as in the fields of environmental science, materials science, and biomedicine. In environmental science, beidellite is used as a sorbent material to remove pollutants from water and soil. In materials science, beidellite is used as a filler material to enhance the mechanical properties of polymers and composites. In biomedicine, beidellite has been investigated for its potential use as a drug delivery system and for its antibacterial properties.
Eigenschaften
CAS-Nummer |
12172-85-9 |
|---|---|
Produktname |
Beidellite |
Molekularformel |
AlCaH2NaO4Si |
Molekulargewicht |
184.15 g/mol |
InChI |
InChI=1S/Al.Ca.Na.O3Si.H2O/c;;;1-4(2)3;/h;;;;1H2/q;+2;;-2; |
InChI-Schlüssel |
VNSBYDPZHCQWNB-UHFFFAOYSA-N |
SMILES |
O.[O-][Si](=O)[O-].[Na].[Al].[Ca+2] |
Kanonische SMILES |
O.[O-][Si](=O)[O-].[Na].[Al].[Ca+2] |
Andere CAS-Nummern |
12172-85-9 |
Synonyme |
beidellite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



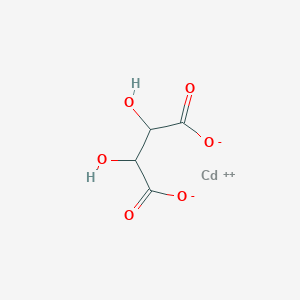

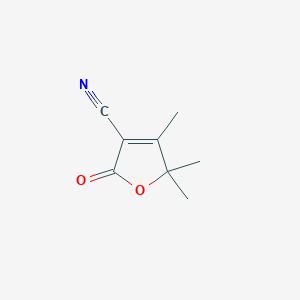
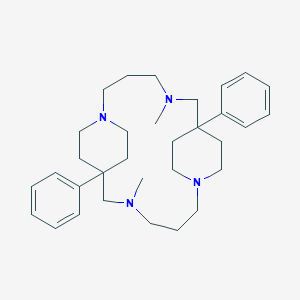
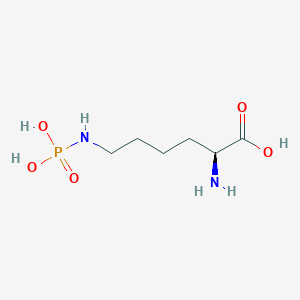


![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
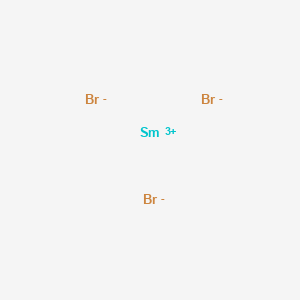
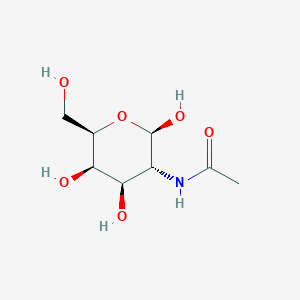

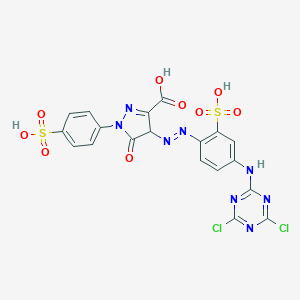
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
